N-(But-3-en-1-yl)-2-iodoaniline vs. N-Allyl-2-iodoaniline: Homoallylic Tether Enables Quinoline Scaffold Formation Without Directing Groups
N-(But-3-en-1-yl)-2-iodoaniline, as a homoallylic (C4) substrate, undergoes palladium-catalyzed intramolecular cyclization to yield quinoline derivatives without requiring an auxiliary directing group. In contrast, N-allyl-2-iodoaniline (C3 tether) predominantly yields indole ring systems under identical palladium-catalyzed conditions; quinoline formation from N-allyl substrates only occurs when an additional 2′-ethoxycarbonyl directing group is present [1][2]. This represents a substrate-controlled chemoselectivity switch driven by the increased tether length.
| Evidence Dimension | Cyclization product scaffold |
|---|---|
| Target Compound Data | Quinoline scaffold |
| Comparator Or Baseline | N-Allyl-2-iodoaniline (CAS 73396-87-9): Indole scaffold (without directing group); Quinoline scaffold only with 2′-ethoxycarbonyl directing group |
| Quantified Difference | Complete product scaffold switch (indole → quinoline) without auxiliary directing functionality |
| Conditions | Pd-catalyzed intramolecular Heck cyclization conditions |
Why This Matters
For synthetic chemists targeting quinoline frameworks, N-(But-3-en-1-yl)-2-iodoaniline eliminates the need for additional directing group installation and removal steps, streamlining synthetic routes and reducing step count by at least one synthetic operation compared to N-allyl alternatives.
- [1] Larsen, R. D.; Cai, D. Method 7: From N-Allyl-2-iodoanilines. In: Science of Synthesis, 2005, 15, 446. DOI: 10.1055/sos-SD-015-00689. View Source
- [2] Larock, R. C.; Babu, S. Synthesis of nitrogen heterocycles via palladium-catalyzed intramolecular cyclization. Tetrahedron Letters, 1987, 28(44), 5291-5294. View Source
